An In-depth Technical Guide to 4-(4-Fluorophenyl)-2-methylthiazole: Chemical Structure, Analysis, and Derivatives' Biological Potential
An In-depth Technical Guide to 4-(4-Fluorophenyl)-2-methylthiazole: Chemical Structure, Analysis, and Derivatives' Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 4-(4-Fluorophenyl)-2-methylthiazole, a heterocyclic molecule of significant interest in medicinal chemistry. The document details its chemical structure, physicochemical properties, and established analytical methodologies for its characterization, including spectroscopic techniques. A standardized experimental protocol for its synthesis via the Hantzsch thiazole reaction is presented. While direct biological activity data for the core molecule is limited, this guide extensively reviews the reported biological activities of its derivatives, which have shown promise in various therapeutic areas, including as anticancer, antimicrobial, and antidiabetic agents. This information highlights the importance of 4-(4-Fluorophenyl)-2-methylthiazole as a key building block in the development of novel pharmaceuticals.
Chemical Structure and Properties
4-(4-Fluorophenyl)-2-methylthiazole is an aromatic heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 2-position and a 4-fluorophenyl group at the 4-position.
Chemical Structure:
Table 1: Physicochemical Properties of 4-(4-Fluorophenyl)-2-methylthiazole
| Property | Value | Source |
| Molecular Formula | C₁₀H₈FNS | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| CAS Number | 450-29-3 | - |
| Appearance | Not explicitly reported, likely a solid | - |
| Melting Point | Not explicitly reported | - |
| Boiling Point | Not explicitly reported | - |
| Solubility | Not explicitly reported | - |
Synthesis
The most common and efficient method for the synthesis of 4-(4-Fluorophenyl)-2-methylthiazole is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[2]
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the synthesis of 4-substituted-2-methylthiazoles.
Materials:
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4'-Fluoroacetophenone
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Bromine (or another halogenating agent)
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Thioacetamide
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Ethanol (or another suitable solvent)
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Sodium bicarbonate (or another suitable base)
Procedure:
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α-Halogenation of the Ketone: 4'-Fluoroacetophenone is first brominated at the α-position to yield 2-bromo-1-(4-fluorophenyl)ethanone. This reaction is typically carried out in a suitable solvent like acetic acid or chloroform.
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Condensation Reaction: The resulting α-haloketone, 2-bromo-1-(4-fluorophenyl)ethanone, is then reacted with thioacetamide in a suitable solvent, such as ethanol.
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Cyclization and Dehydration: The reaction mixture is heated under reflux to facilitate the condensation, subsequent intramolecular cyclization, and dehydration to form the final product, 4-(4-Fluorophenyl)-2-methylthiazole.
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Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is typically precipitated by adding a weak base, such as sodium bicarbonate solution, to neutralize any acidic byproducts. The crude product can then be collected by filtration and purified by recrystallization from an appropriate solvent.
Figure 1. Hantzsch synthesis workflow for 4-(4-Fluorophenyl)-2-methylthiazole.
Analytical Characterization
The structural confirmation and purity assessment of 4-(4-Fluorophenyl)-2-methylthiazole are typically achieved through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons, the thiazole proton, and the aromatic protons of the fluorophenyl group. The aromatic protons will likely appear as a set of multiplets due to fluorine-proton coupling.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the thiazole ring carbons, and the carbons of the fluorophenyl ring. The carbon atoms of the fluorophenyl ring will exhibit splitting due to carbon-fluorine coupling.
Infrared (IR) Spectroscopy
The IR spectrum of 4-(4-Fluorophenyl)-2-methylthiazole would show characteristic absorption bands corresponding to:
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C-H stretching vibrations of the methyl and aromatic groups.
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C=N and C=C stretching vibrations of the thiazole and phenyl rings.
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A strong C-F stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 193.24 g/mol . The fragmentation pattern would provide further structural information.
Table 2: Predicted Mass Spectrometry Data
| Ion | m/z |
| [M]+ | 193.04 |
| [M+H]+ | 194.05 |
Note: The table presents predicted m/z values. Actual experimental values may vary slightly.
Biological Activity of Derivatives
While there is limited publicly available information on the specific biological activities of 4-(4-Fluorophenyl)-2-methylthiazole itself, this compound serves as a crucial scaffold for the synthesis of numerous derivatives with a wide range of pharmacological properties.
Anticancer Activity
Several studies have reported the synthesis of 4-(4-Fluorophenyl)-2-methylthiazole derivatives with potent anticancer activity. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific mechanisms of action are still under investigation but may involve the inhibition of key signaling pathways involved in cancer progression.
Antimicrobial Activity
Derivatives of 4-(4-Fluorophenyl)-2-methylthiazole have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The thiazole ring is a known pharmacophore in many antimicrobial agents, and the introduction of the fluorophenyl and methyl groups can enhance this activity.
Antidiabetic Activity
Recent research has explored the potential of 4-(4-Fluorophenyl)-2-methylthiazole derivatives as α-amylase inhibitors.[2] α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition can help to control postprandial hyperglycemia in diabetic patients.
Figure 2. Biological activities of derivatives based on the 4-(4-Fluorophenyl)-2-methylthiazole scaffold.
Conclusion
4-(4-Fluorophenyl)-2-methylthiazole is a versatile heterocyclic compound with a straightforward and efficient synthetic route. While the core molecule's biological profile is not extensively documented, its role as a foundational scaffold for the development of potent anticancer, antimicrobial, and antidiabetic agents is well-established. This technical guide provides researchers and drug development professionals with essential information on the synthesis, characterization, and potential therapeutic applications of this important chemical entity, encouraging further exploration of its derivatives in the quest for novel therapeutic agents.
